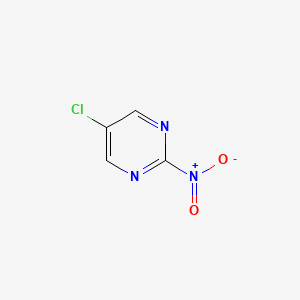

5-Chloro-2-nitropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2ClN3O2 |

|---|---|

Molecular Weight |

159.53 g/mol |

IUPAC Name |

5-chloro-2-nitropyrimidine |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |

InChI Key |

DQNVPWCOTJECLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 Nitropyrimidine

Established Synthetic Pathways and Their Evolution

No established synthetic pathways for 5-Chloro-2-nitropyrimidine have been identified. The subsections below describe general strategies in pyrimidine (B1678525) synthesis that could theoretically be adapted.

Multi-step Nitration, Hydrolysis, and Chlorination Approaches

A hypothetical multi-step synthesis could be envisioned starting from a suitable pyrimidine precursor. For instance, a route analogous to the synthesis of some chloronitropyridines might involve:

Nitration: Introduction of a nitro group at the 2-position of a pyrimidine ring that already contains a precursor to the 5-chloro group or a directing group that facilitates 2-nitration.

Modification/Hydrolysis: Conversion of other substituents on the ring. For example, a diazotization of an amino group followed by hydrolysis to a hydroxyl group is a common strategy in heterocyclic chemistry.

Chlorination: The final step would involve converting a hydroxyl or other leaving group at the 5-position into a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

However, no literature specifically applies this sequence to achieve the 5-chloro-2-nitro substitution pattern on pyrimidine.

Synthetic Routes Initiated from 2-Aminopyrimidine

Starting from 2-aminopyrimidine, a potential route could involve:

Protection and Chlorination: Protection of the amino group, followed by selective chlorination at the 5-position.

Deprotection and Oxidation: Removal of the protecting group to regenerate the 2-amino group.

Oxidation: Oxidation of the 2-amino group to a 2-nitro group. Amine oxidation methodologies, for example using hydrogen peroxide in sulfuric acid, are known for converting aminopyridines to nitropyridines and could be conceptually applied here. chemicalbook.comacs.org

The challenge in this hypothetical route lies in achieving selective chlorination at the 5-position and ensuring the stability of the molecule during the final oxidation step.

Synthetic Routes Initiated from 3-Nitropyridine (B142982)

This section is not applicable as the target is a pyrimidine derivative, not a pyridine (B92270) derivative. Synthesis of chloronitropyridines from 3-nitropyridine typically involves nucleophilic substitution or rearrangement reactions that are not directly transferable to a pyrimidine synthesis. chemicalbook.com

Contemporary Synthetic Strategies and Process Innovations

Modern synthetic chemistry emphasizes efficiency, often through the development of one-pot reactions or novel catalytic methods.

One-Pot Synthesis Techniques

A one-pot synthesis of this compound would be highly desirable but remains undeveloped. Conceptually, such a process might involve the cyclization of acyclic precursors that already contain the necessary functionalities or can be functionalized in situ. For example, a condensation reaction to form the pyrimidine ring followed by sequential or simultaneous nitration and chlorination without isolating intermediates could be explored. One-pot syntheses for other complex pyrimidines, such as pyrido[2,3-d]pyrimidines, have been developed using various catalysts, demonstrating the feasibility of such strategies within the broader class of pyrimidine heterocycles. scirp.org

Amine Oxidation Methodologies

The oxidation of an amino group is a key method for introducing a nitro group into a heterocyclic ring, often under conditions where direct nitration is difficult or unselective. The synthesis of 2-nitropyridine-1-oxides from 2-aminopyridine-1-oxides using a mixture of fuming sulfuric acid and hydrogen peroxide is a well-documented example of this strategy. acs.org A similar approach could be theorized for the synthesis of this compound, starting from 2-amino-5-chloropyrimidine.

Hypothetical Amine Oxidation Route

| Starting Material | Reagents | Intermediate | Final Product |

|---|

This approach is speculative for the pyrimidine system and would require significant experimental validation to overcome challenges such as ring stability and potential side reactions.

Hydroxypyridine Chlorination Strategies

The conversion of a hydroxyl group on a pyridine or pyrimidine ring to a chlorine atom is a fundamental transformation in heterocyclic chemistry. The synthesis of chloro-substituted nitrogen heterocycles often starts from their more accessible hydroxylated analogs. wikipedia.org A primary method for this conversion is the use of phosphoryl chloride (POCl₃), often in the presence of a base or other additives. wikipedia.orgnih.gov

Historically, 2-chloropyridine (B119429) was prepared by the chlorination of 2-hydroxypyridine (B17775) using phosphoryl chloride. wikipedia.org This principle is extended to more complex and substituted systems. For instance, the synthesis of 2-chloro-5-nitropyridine (B43025) can be achieved by reacting 2-hydroxy-5-nitropyridine (B147068) with a mixture of phosphorus oxychloride and phosphorus pentachloride at elevated temperatures (100-105°C). chemicalbook.com Similarly, boiling a nitropyridone in POCl₃ is an effective method to yield the corresponding chloro-nitropyridine. researchgate.net

A significant advancement in this area is the development of solvent-free chlorination protocols. Research has demonstrated that a variety of hydroxylated nitrogen-containing heterocycles, including both hydroxypyrimidines and hydroxypyridines, can be efficiently chlorinated using an equimolar amount of POCl₃. nih.govdntb.gov.ua This procedure is conducted in a sealed reactor at high temperatures (140–160 °C) for a relatively short duration of two hours, using pyridine as a base. nih.govdntb.gov.uaresearchgate.net This method is not only efficient in terms of yield and reaction time but also offers economic and environmental advantages by eliminating the need for excess reagents and solvents. nih.gov

The table below summarizes the chlorination of various 2-hydroxypyridine derivatives using this solvent-free approach, showcasing its broad applicability and high efficiency. nih.gov

| Starting Material | Product | Yield | Purity |

| 2-hydroxy-5-bromopyridine | 2-Chloro-5-bromopyridine | 95% | 97% |

| 2-hydroxy-3,5-dibromopyridine | 2-Chloro-3,5-dibromopyridine | 92% | 97% |

| 2-hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | 93% | 98% |

This interactive table is based on data from a study on large-scale solvent-free chlorination. nih.gov

Methodological Optimizations and Critical Synthesis Considerations

Optimizing reaction parameters is crucial for maximizing the yield, purity, and cost-effectiveness of synthesizing this compound. Key factors include the choice of solvent and acid, precise temperature control, and effective purification techniques.

The selection of solvents and acid or base catalysts can dramatically influence reaction outcomes. In pyrimidine synthesis, acid catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂) have been shown to control the selective formation of pyrimidines over other nitrogen-containing heterocycles like pyridines. rsc.org

While traditional chlorinations often use excess phosphorus oxychloride as both the reagent and the solvent, modern approaches utilize other organic solvents. google.com Acetonitrile (B52724) (CH₃CN) is a common solvent for chlorination reactions involving POCl₃. rsc.org The choice of base is also critical; organic bases such as triethylamine, N,N-diisopropylethylamine, and pyridine are frequently employed to neutralize the HCl generated during the reaction. google.com

As mentioned, a significant optimization is the move towards solvent-free reactions, which reduces environmental impact and simplifies product work-up. nih.gov In other related syntheses, a mixture of pyridine and acetic acid can act as an effective medium, behaving similarly to an "ionic liquid" to facilitate condensation reactions. mdpi.com

The efficiency of a multicomponent pyrimidine synthesis under various solvent and acid conditions is illustrated in the table below. rsc.org

| Acid Catalyst | Solvent | Yield of Pyrimidine |

| TMSOTf | Toluene | 92% |

| BF₃·OEt₂ | Toluene | 45% |

| TMSOTf | DCM | 85% |

| TMSOTf | THF | 73% |

| TMSOTf | MeCN | 65% |

This interactive table demonstrates the impact of acid and solvent selection on product yield in a microwave-assisted synthesis. rsc.org

Temperature is a critical parameter that must be precisely controlled to ensure high yield and selectivity. Sub-optimal temperatures can lead to drastically reduced yields or the formation of unwanted byproducts. scispace.com For instance, in a base-induced condensation of organonitriles to form aminopyrimidines, the reaction temperature was systematically varied from 60°C to 140°C. scispace.com The results, shown in the table below, indicated that 120°C was the optimal temperature for this transformation, with lower temperatures giving significantly poorer yields. scispace.com

| Entry | Temperature (°C) | Yield (%) |

| 1 | 60 | 3% |

| 2 | 80 | 21% |

| 3 | 100 | 54% |

| 4 | 120 | 85% |

| 5 | 140 | 83% |

This interactive table is based on data from a study on temperature-controlled nitrile condensation. scispace.com

In some multi-step, one-pot syntheses, a programmed temperature profile is necessary. Different stages of the reaction may have different optimal temperatures. For example, an initial addition or condensation step might be performed at a lower temperature (e.g., 0-40°C) to control the reaction rate, followed by heating to a higher temperature (e.g., 60-110°C) to drive a subsequent elimination or cyclization step to completion. google.com This strategy of programmed heating can improve selectivity and reduce the formation of polymeric byproducts. google.com For chlorination reactions with POCl₃, temperatures are typically elevated, often in the range of 75°C to 160°C, depending on the specific substrate and conditions. nih.govrsc.org

Achieving high purity of the final this compound product is essential for its use in subsequent applications. This requires a multi-step purification process following the main reaction.

A common first step in the work-up of reactions involving POCl₃ is to carefully quench the reaction mixture. This is often done by pouring it into ice water to hydrolyze any remaining chlorinating agent. chemicalbook.comrsc.org The crude product, which is often a solid, may precipitate out of this aqueous solution and can be collected by filtration. rsc.orgchemicalbook.com

Following initial isolation, a series of washing and extraction steps are employed. The collected solid is typically washed with water to remove inorganic salts and water-soluble impurities. rsc.org If the product is not a solid or for further purification, the aqueous mixture is neutralized (e.g., with sodium hydroxide) and then extracted with an organic solvent like dichloromethane. chemicalbook.com The combined organic extracts are then washed with water or brine to remove residual impurities before being dried over an anhydrous agent such as sodium sulfate. chemicalbook.com

The final stage of purification to achieve a high-purity product typically involves one of two main techniques:

Recrystallization: The crude solid is dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities behind in the solution. chemicalbook.com

Column Chromatography: The crude product is passed through a column of silica (B1680970) gel, using a specific solvent system (e.g., an ethyl acetate/hexane gradient) as the eluent to separate the desired compound from any side products or unreacted starting materials.

In some cases, distillation, particularly under reduced pressure, can be used to purify the product or to remove volatile solvents and byproducts. nih.govchemicalbook.com

Mechanistic Studies of 5 Chloro 2 Nitropyrimidine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Kinetic and mechanistic investigations of 5-chloro-2-nitropyrimidine have provided significant insights into the SNAr reaction pathway. These studies typically involve measuring reaction rates under various conditions to elucidate the nature of the transition state and the potential involvement of reaction intermediates.

Kinetic Investigations of SNAr Reactions with Diverse Nucleophiles

The reaction of this compound has been kinetically evaluated with several classes of nucleophiles in aqueous media. nih.govresearchgate.net These studies often utilize Brønsted-type plots, which correlate the logarithm of the nucleophilic rate coefficients (kN) with the pKa values of the nucleophiles, to provide information about the degree of bond formation in the transition state. nih.gov

The SNAr reactions of 2-chloro-5-nitropyrimidine (B88076) with primary and secondary alicyclic amines have been investigated through kinetic measurements in aqueous solution. nih.gov Analysis of the kinetic data often involves Brønsted-type plots to correlate the nucleophilicity of the amines with their basicity. nih.govresearchgate.net For a series of anilines reacting with 2-chloro-5-nitropyrimidine, a Brønsted-type plot yields a βnuc value of 0.83, suggesting that bond formation between the nucleophile and the substrate is significantly advanced in the rate-limiting transition state. researchgate.net

| Nucleophile Class | Solvent | Temperature (°C) | Ionic Strength (M) | Brønsted βnuc | Reference |

| Primary Alicyclic Amines | Aqueous | 25.0 | 0.2 (KCl) | N/A | nih.govresearchgate.net |

| Secondary Alicyclic Amines | Aqueous | 25.0 | 0.2 (KCl) | N/A | nih.govresearchgate.net |

| Aniline Series | Aqueous | 25.0 | 0.2 (KCl) | 0.83 | researchgate.net |

Kinetic studies have been performed on the reactions of this compound with benzohydrazide (B10538) derivatives. These investigations suggest that hydrogen bonding between the reacting pair can activate the pyrimidine (B1678525) ring and enhance the nucleophilicity of the nitrogen atom of the hydrazide. For less reactive nucleophile series like benzohydrazides, the reaction tends to follow a stepwise SNAr mechanism where the initial nucleophilic attack is the rate-determining step. nih.gov

While specific kinetic data for the reaction of this compound with arenethiolates is not detailed in the provided sources, studies on the analogous compound, 2-chloro-5-nitropyridine (B43025), offer valuable insights. The reactions of 2-chloro-5-nitropyridine with various arenethiolates follow second-order kinetics, which is consistent with an addition-elimination mechanism. The reaction rates are sensitive to the substituents on the arenethiolate, and good correlations are typically observed in plots of the logarithm of the second-order rate constant (log k2) against Hammett σ constants and the pKa of the corresponding thiols. This indicates that the nucleophilicity of the arenethiolate significantly influences the reaction rate.

The reactions between 2-chloro-5-nitropyrimidine and a series of α-nucleophiles, such as hydroxylamine, hydrazine, and their derivatives, have been kinetically evaluated in aqueous media. researchgate.net These nucleophiles, which possess a lone pair of electrons on an atom adjacent to the nucleophilic center, often exhibit enhanced reactivity known as the alpha effect. However, kinetic data for these reactions with 2-chloro-5-nitropyrimidine show that the alpha effect is not particularly high, a fact that may be attributed to the significant effect of the aqueous solvent. researchgate.net Water molecules, with a high capacity for hydrogen bonding, may decrease the nucleophilicity of these α-nucleophiles through solvation. researchgate.net The Brønsted-type plot for these reactions is often split, indicating different mechanistic pathways or transition state structures. researchgate.net

| α-Nucleophile | Relative Reactivity Trend | Reference |

| N-methylhydroxylamine | 2.3x more reactive than N,N-dimethylhydroxylamine | researchgate.net |

| N,N-dimethylhydroxylamine | 4.6x more reactive than N,O-dimethylhydroxylamine | researchgate.net |

| N,O-dimethylhydroxylamine | Base of comparison | researchgate.net |

Elucidation of Reaction Mechanisms and Intermediate Characterization

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides like this compound is a two-step addition-elimination process. libretexts.org

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.netyoutube.com In this step, the aromaticity of the pyrimidine ring is temporarily disrupted, and the hybridization of the attacked carbon changes from sp2 to sp3. libretexts.org The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge. youtube.com

Departure of the Leaving Group : In the second step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product. libretexts.org

For reactions involving protonated nucleophiles, the first step can lead to a zwitterionic Meisenheimer complex. researchgate.net The subsequent steps can involve either the direct expulsion of the leaving group or a base-catalyzed deprotonation of the complex before the leaving group departs. researchgate.net While the stepwise mechanism involving a stable Meisenheimer complex is widely accepted, some computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex is a transition state rather than a true intermediate. chemrxiv.org The specific pathway, whether concerted or stepwise, can be influenced by the reactants and reaction conditions. doaj.org

Quantitative Structure-Reactivity Relationships

Quantitative structure-reactivity relationships (QSRRs) are valuable tools for understanding and predicting the reactivity of organic compounds based on their structure.

The Hammett equation is a widely used linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. libretexts.org It is expressed as:

log(k/k0) = ρσ

where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. dalalinstitute.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state.

While the Hammett equation is a cornerstone of physical organic chemistry, specific Hammett plots and ρ values for the SNAr reactions of a series of substituted 5-chloro-2-nitropyrimidines are not extensively reported in readily accessible literature. However, for the nucleophilic aromatic substitution on the electron-deficient this compound ring, a positive ρ value would be expected. This is because the rate-determining step, whether it's the formation of the Meisenheimer complex or the concerted displacement, involves the development of negative charge on the pyrimidine ring, which would be stabilized by electron-withdrawing substituents on a reacting aromatic nucleophile.

Brönsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of a series of related nucleophiles, are powerful tools for elucidating SNAr reaction mechanisms. The slope of the Brönsted plot, βnuc, provides information about the degree of bond formation in the transition state.

Kinetic studies on the reactions of 2-chloro-5-nitropyrimidine with various primary and secondary alicyclic amines have yielded Brönsted-type plots that have been central to the discussion of the reaction mechanism. researchgate.net In some cases, linear Brönsted plots are observed, which can be indicative of a concerted mechanism. researchgate.net In other instances, the plots show downward curvature, which is often interpreted as evidence for a stepwise mechanism with a change in the rate-determining step from the nucleophilic attack (rate-limiting for less basic nucleophiles) to the expulsion of the leaving group (rate-limiting for more basic nucleophiles). researchgate.netkoreascience.kr An unusual split in the Brönsted-type plot has also been observed for the reactions with α-nucleophile derivatives, sparking further discussion on the possible reaction pathways. researchgate.net

The table below summarizes representative Brönsted parameters for the aminolysis of 4-chloro-2-nitrophenyl benzoate (B1203000), a related substrate, which illustrates the utility of this analysis.

| Reaction of 4-chloro-2-nitrophenyl benzoate with Cyclic Secondary Amines | |

| Solvent | βnuc |

| MeCN | 0.69 (linear) |

| 80 mol % H2O/20 mol % DMSO | Curved |

Data sourced from a kinetic study on a related substrate to illustrate the application of Brönsted-type plots. koreascience.kr The linear plot in acetonitrile (B52724) (MeCN) with a βnuc value of 0.69 was interpreted as evidence for a concerted mechanism, while the downward curvature in the aqueous dimethyl sulfoxide (B87167) (DMSO) mixture suggested a stepwise pathway. koreascience.kr

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Commonly employed palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org This method is widely used for the formation of biaryl compounds. The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be highly effective for the Suzuki-Miyaura coupling of aryl chlorides. rsc.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org This is a reliable method for the synthesis of aryl alkynes. The Sonogashira reaction of the analogous 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been successfully demonstrated. researchgate.net Copper-free Sonogashira protocols have also been developed. mdpi.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for C-C bond formation and can be used to introduce vinyl groups onto the pyrimidine ring.

The general conditions for these reactions involve a palladium source (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine (B1218219) or NHC ligand, a base (e.g., K2CO3, Et3N), and a suitable solvent. The reactivity and selectivity of these cross-coupling reactions can be tuned by the choice of catalyst, ligand, and reaction conditions.

Amination Reactions of Chloro-Substituted Nitropyrimidines

The substitution of the chlorine atom in chloro-substituted nitropyrimidines by an amino group is a fundamental transformation. This can proceed through a classical aromatic nucleophilic substitution (SNAr) or be facilitated by a palladium catalyst.

In the SNAr mechanism, the electron-deficient pyrimidine ring allows for the direct attack of an amine nucleophile on the carbon atom bearing the chlorine. This addition forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the aminated product. For dichlorinated substrates like 2,4-dichloro-5-nitropyrimidine, primary and secondary amines typically substitute the chlorine at the C-4 position with high selectivity. However, tertiary amine nucleophiles have been shown to favor substitution at the C-2 position, followed by an in situ N-dealkylation to give the secondary amine product. researchgate.net

Palladium-catalyzed amination, a variation of the Buchwald-Hartwig reaction, offers an alternative and often more efficient route. ccspublishing.org.cn The catalytic cycle is believed to involve the oxidative addition of the this compound to a Pd(0) species. This is followed by the formation of a palladium-amine complex and subsequent reductive elimination to yield the aminated pyrimidine and regenerate the Pd(0) catalyst. ccspublishing.org.cn This method has been shown to be effective for a broad range of aliphatic, heterocyclic, and aromatic amines, often providing higher yields compared to traditional SNAr conditions. ccspublishing.org.cn The reaction's success can be influenced by the electronic effects and steric hindrance of the reacting amine. ccspublishing.org.cn

| Reaction Type | Key Mechanistic Steps | Influencing Factors | Typical Nucleophiles |

|---|---|---|---|

| SNAr Amination | 1. Nucleophilic attack by amine. 2. Formation of Meisenheimer complex. 3. Departure of chloride ion. | Regioselectivity depends on the amine (e.g., tertiary amines favor C-2 on dichloropyrimidines). researchgate.net | Primary, secondary, and tertiary amines. |

| Palladium-Catalyzed Amination | 1. Oxidative addition of pyrimidine to Pd(0). 2. Formation of Pd-amine complex. 3. Reductive elimination of the product. | Choice of palladium catalyst and ligands; electronic and steric properties of the amine. ccspublishing.org.cn | Aliphatic, heterocyclic, and aromatic amines. ccspublishing.org.cn |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-5 position.

The generally accepted catalytic cycle for the Suzuki coupling involves three primary steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, and the reactivity of the halide is typically I > Br > Cl. libretexts.org The use of electron-rich phosphine ligands on the palladium catalyst can enhance the reactivity of aryl chlorides. rsc.org

Transmetalation : In this step, the organic group from an organoboron reagent (like a boronic acid or ester) is transferred to the palladium(II) complex. This process requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and yielding the final product (e.g., 5-aryl-2-nitropyrimidine). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of various functional groups. nih.gov

Sonogashira Cross-Coupling Reactions (by analogy with related nitropyridines)

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating a C(sp²)-C(sp) bond. While specific studies on this compound are limited, the mechanism can be inferred by analogy with closely related substrates like 2-bromo-5-nitropyridine. wikipedia.orglibretexts.org The reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst. organic-chemistry.org

The reaction proceeds via two interconnected catalytic cycles:

The Palladium Cycle : Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the chloro-nitropyrimidine to a Pd(0) catalyst.

The Copper Cycle : The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.

The key step is the transmetalation of the alkynyl group from the copper acetylide to the Pd(II) complex. Subsequent reductive elimination yields the 5-alkynyl-2-nitropyrimidine product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira protocols have also been developed, where the base is believed to play a more direct role in the deprotonation and activation of the alkyne for the transmetalation step. wikipedia.org

Other Significant Chemical Transformations

Beyond substitution and cross-coupling at the C-5 position, this compound can undergo several other important reactions, including modification of the nitro group and transformations involving the pyrimidine ring itself.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to a primary amine is a crucial transformation, as it significantly alters the electronic properties of the molecule and provides a handle for further functionalization. This conversion of a strongly electron-withdrawing group to a strongly electron-donating amino group can be accomplished through various methods.

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. It is generally efficient and produces clean reactions. wikipedia.org

Metal-Acid Systems : The use of metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. wikipedia.orgmdpi.com

Other Reagents : Tin(II) chloride (SnCl₂) provides a mild method for this reduction and is tolerant of many other functional groups. google.com Sodium hydrosulfite or sodium sulfide (B99878) can also be used and may offer selectivity in molecules with multiple nitro groups. wikipedia.org

The resulting 5-chloro-2-aminopyrimidine is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as purine (B94841) analogues.

| Method | Reagents | General Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, or Raney Ni | Clean and efficient; can sometimes reduce other functional groups. wikipedia.org |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/AcOH | Classic, robust, and widely applicable method. wikipedia.org |

| Tin(II) Chloride | SnCl₂ | Mild conditions with good functional group tolerance. google.com |

| Sulfur-Based Reagents | Na₂S, Na₂S₂O₄ | Can offer chemoselectivity for reducing one of multiple nitro groups. wikipedia.org |

Ring-Opening and Subsequent Ring-Closing Transformations

Electron-deficient heterocyclic systems, such as nitropyrimidines, can undergo nucleophilic substitution through a complex pathway known as the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant in reactions with strong nucleophiles like metal amides (e.g., sodium amide) in liquid ammonia.

The SN(ANRORC) pathway for a substituted pyrimidine generally proceeds as follows:

Addition of the Nucleophile : The nucleophile attacks an unsubstituted carbon atom of the pyrimidine ring (e.g., C-6), forming a σ-adduct.

Ring Opening : The electron-rich intermediate undergoes cleavage of one of the ring's C-N bonds, leading to a stable open-chain intermediate. wikipedia.org

Ring Closure : The open-chain intermediate then undergoes an intramolecular cyclization to form a new pyrimidine ring. In this process, the original leaving group is eliminated, and the nucleophile becomes incorporated into the new ring structure.

Isotope labeling studies have been instrumental in confirming this mechanism, demonstrating that a ring nitrogen atom can be exchanged during the reaction. wikipedia.org This pathway explains the formation of products that cannot be accounted for by a simple SNAr or aryne mechanism. wikipedia.org Ring transformations of 5-nitropyrimidines have been observed with various nucleophiles. acs.org

Vicarious Nucleophilic Substitution (VNS) with Carbon Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org This reaction is characteristic of nitroarenes, including nitropyrimidines. The key feature of VNS is that the carbon nucleophile possesses a leaving group on the nucleophilic carbon atom. nih.gov

The mechanism involves two main steps:

Nucleophilic Addition : A carbanion bearing a leaving group (e.g., generated from an α-chloroalkyl sulfone) adds to an electron-deficient position on the pyrimidine ring (typically ortho or para to the nitro group), forming an anionic σ-adduct (a Meisenheimer-type adduct). nih.gov

β-Elimination : A base induces the elimination of the leaving group (e.g., HCl) from the adduct, which leads to the rearomatization of the ring and formation of the substituted product. nih.gov

This reaction provides a powerful, transition-metal-free method for the C-H functionalization and alkylation of electron-deficient rings like this compound. nih.gov The regioselectivity is governed by the strong activating effect of the nitro group.

Computational and Theoretical Investigations of 5 Chloro 2 Nitropyrimidine

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and stability of a molecule. These methods solve the Schrödinger equation for the electronic system of the molecule, providing insights into its geometry and energy.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. For 5-Chloro-2-nitropyrimidine, DFT calculations would be used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. Different functionals, such as B3LYP or PBE0, would be employed to find the most accurate representation of the molecule's electronic behavior. Such studies on related molecules have been crucial in understanding their structural parameters.

The Hartree-Fock (HF) method is an ab-initio ("from the beginning") computational approach that provides an approximate solution to the Schrödinger equation. nih.gov It treats each electron in a molecule as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While generally less accurate than modern DFT methods for many properties, HF calculations are a foundational component of computational chemistry and serve as a starting point for more advanced, correlation-corrected methods. A study of this compound using HF would provide a baseline understanding of its electronic structure and wave function.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ). A systematic study would involve performing calculations with various basis sets to assess their impact on the predicted geometry, energies, and other properties of this compound. The goal is to find a balance between computational cost and accuracy, ensuring that the chosen basis set is adequate for describing the electronic environment, including the effects of the electronegative chlorine and nitro groups.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity. For this compound, calculating these values would provide insight into its potential chemical behavior and electronic transitions.

A hypothetical data table for such an analysis would look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| DFT/B3LYP | 6-311++G(d,p) | Data unavailable | Data unavailable | Data unavailable |

| HF | 6-311++G(d,p) | Data unavailable | Data unavailable | Data unavailable |

A representative data table for NBO analysis would include:

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| Data unavailable | Data unavailable | Data unavailable |

| Data unavailable | Data unavailable | Data unavailable |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. rsc.orgresearchgate.net This technique calculates the electrostatic potential at various points on the electron density surface, providing a guide to the regions of a molecule that are attractive to positively or negatively charged reactants. The MEP surface is color-coded to represent different potential values: regions of negative potential, typically shown in red and yellow, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, colored in blue, are electron-poor and indicate sites for nucleophilic attack.

For this compound, MEP analysis elucidates the reactive sites governed by its distinct electronic features. The pyrimidine (B1678525) ring, being electron-deficient, is further deactivated by the strong electron-withdrawing effects of both the nitro group (-NO₂) and the chlorine atom (-Cl).

Negative Potential Regions: The most negative electrostatic potential is expected to be localized around the oxygen atoms of the nitro group. These areas, rich in electron density, represent the primary sites for interaction with electrophiles or positive charges.

Positive Potential Regions: Conversely, significant positive potential is anticipated on the carbon atoms of the pyrimidine ring, particularly those adjacent to the electron-withdrawing substituents. The carbon atom bonded to the chlorine (C5) and the carbon atom bonded to the nitro group (C2) are rendered highly electron-deficient. This makes the aromatic ring, as a whole, a prime target for nucleophilic attack. The hydrogen atoms on the ring will also exhibit positive potential.

This mapping is instrumental in rationalizing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a characteristic reaction pathway for this class of compounds. wikipedia.org Nucleophiles will preferentially attack the electron-poor carbon positions of the ring, as indicated by the blue regions on the MEP map.

Mulliken Charge Distribution Analysis

In this compound, the charge distribution is heavily influenced by the high electronegativity of the nitrogen, oxygen, and chlorine atoms. A Mulliken charge analysis would reveal a quantitative picture of this electron distribution.

The nitrogen and oxygen atoms of the nitro group would carry significant negative charges.

The nitrogen atoms within the pyrimidine ring would also be negatively charged.

The chlorine atom, being highly electronegative, would possess a negative charge.

The carbon atoms of the pyrimidine ring would exhibit positive charges, with the magnitude being highest at the positions directly attached to the electron-withdrawing groups (C2 and C5).

The calculated partial charges are fundamental for understanding the molecule's reactivity. The positively charged carbon centers are identified as the electrophilic sites prone to nucleophilic attack, corroborating the qualitative predictions from MEP analysis.

Table 1: Illustrative Mulliken Partial Atomic Charges for this compound

| Atom | Illustrative Partial Charge (a.u.) |

|---|---|

| N1 (ring) | -0.45 |

| C2 | +0.60 |

| N3 (ring) | -0.50 |

| C4 | +0.15 |

| C5 | +0.25 |

| C6 | +0.10 |

| Cl | -0.15 |

| N (nitro) | +0.70 |

| O (nitro) | -0.35 |

| O (nitro) | -0.35 |

Note: These values are illustrative and intended to demonstrate the expected charge distribution trend. Actual values depend on the specific computational method and basis set employed.

Reactivity Prediction and Mechanistic Insights from Computational Data

Determination of Electrophilicity Indices

The global electrophilicity index (ω) is a conceptual Density Functional Theory (DFT) descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net It provides a measure of the stabilization in energy when a system acquires additional electronic charge from its environment, thus categorizing electrophiles on a single, absolute scale. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the presence of two strong electron-withdrawing groups on the pyrimidine ring results in a significantly high electrophilicity index. This classifies the molecule as a strong electrophile, highly susceptible to reactions with nucleophiles. The electrophilicity index is valuable for predicting the rate of nucleophilic addition, which is often the initial and rate-determining step in SNAr reactions. mdpi.com Comparing the calculated ω value for this compound with a series of other substituted aromatic compounds allows for a quantitative ranking of their reactivity toward a common nucleophile.

Local electrophilicity indices can also be calculated to identify the most electrophilic sites within the molecule, thereby predicting the regioselectivity of nucleophilic attack. researchgate.net For this compound, the local indices would be highest on the carbon atoms of the pyrimidine ring, particularly C2 and C5.

Table 2: Comparative Global Electrophilicity Indices (ω)

| Compound | Illustrative ω (eV) | Reactivity Classification |

|---|---|---|

| Benzene (B151609) | 0.8 | Marginal Electrophile |

| Chlorobenzene | 1.3 | Moderate Electrophile |

| Nitrobenzene | 2.5 | Strong Electrophile |

| This compound | >3.5 | Very Strong Electrophile |

Note: Values are illustrative, based on general trends discussed in the literature, to show the relative electrophilicity.

Transition State Analysis and Reaction Pathway Simulation

Computational chemistry provides powerful tools for elucidating detailed reaction mechanisms, including the identification and characterization of transition states and intermediates. For this compound, a primary reaction pathway is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile. wikipedia.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.gov However, recent computational and kinetic studies have provided evidence that many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. nih.gov

Transition state analysis allows for the differentiation between these pathways:

Stepwise Mechanism: Simulating the reaction coordinate would reveal two transition states and one stable intermediate (the Meisenheimer complex). The energy profile would show a valley corresponding to this intermediate.

Concerted Mechanism: The simulation would locate only a single transition state along the reaction pathway, with no stable intermediate.

By calculating the geometries and energies of reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed. This analysis provides critical mechanistic insights, such as the activation energy (the energy barrier of the rate-determining step), which determines the reaction rate. For this compound, the high electrophilicity of the ring suggests that the formation of the initial C-nucleophile bond is likely the kinetically decisive step. mdpi.com Simulations can model the approach of a nucleophile (e.g., an alkoxide or amine) to the pyrimidine ring, map the energetic landscape of the substitution, and confirm the most favorable site of attack.

Advanced Computational Properties

Prediction of Non-Linear Optical (NLO) Behavior

Molecules with significant charge separation, often found in "push-pull" systems containing electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. rsc.orgias.ac.in These materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with altered frequencies, making them valuable for applications in optoelectronics, optical signal processing, and telecommunications. ias.ac.in

The pyrimidine ring in this compound is π-deficient and acts as an electron-withdrawing framework. The presence of the potent nitro group further enhances this effect. While the molecule lacks a strong electron-donating group, the inherent charge asymmetry and polarizability can still lead to NLO behavior. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. ias.ac.in Key parameters calculated include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation (frequency doubling).

Second-order Hyperpolarizability (γ): Related to third-order NLO effects.

Calculations for this compound would likely show a notable hyperpolarizability value due to the intramolecular charge transfer characteristics induced by the nitro and chloro substituents on the π-system. Studies on other pyrimidine derivatives have demonstrated their potential as NLO materials, and computational screening is a vital first step in identifying promising candidates for synthesis and experimental validation. rsc.orgrsc.orgnih.gov

Table 3: Illustrative Calculated NLO Properties

| Property | Symbol | Illustrative Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 4.5 D |

| Mean Polarizability | ⟨α⟩ | 80 |

| First Hyperpolarizability | β_tot | 250 x 10-30 esu |

Note: These values are hypothetical and serve to illustrate the types of data generated from NLO computational studies.

Structural Elucidation and Advanced Characterization Methodologies in Research

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like FTIR, FT-Raman, NMR, and Mass Spectrometry provide detailed information about functional groups, connectivity, and molecular weight.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these absorptions are characteristic of the specific bond types. For a compound like 2-Chloro-5-nitropyrimidine (B88076), the FTIR spectrum would be expected to show several key absorption bands corresponding to its constituent parts.

Key expected vibrational modes include:

NO₂ Vibrations : The nitro group typically displays two distinct, strong stretching vibrations: an asymmetric stretch (νas) usually found in the 1500-1570 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1370 cm⁻¹ region.

Aromatic Ring Vibrations : The pyrimidine (B1678525) ring would exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹.

C-Cl Vibration : The carbon-chlorine stretching vibration (νC-Cl) typically appears as a strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

The precise position of these bands provides insight into the electronic environment of the molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is complementary to FTIR. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations and non-polar bonds.

For 2-Chloro-5-nitropyrimidine, FT-Raman would be particularly useful for observing:

Symmetric NO₂ Stretch : This vibration often produces a strong and easily identifiable Raman signal.

Ring Breathing Modes : The symmetric expansion and contraction of the pyrimidine ring gives rise to a characteristic Raman band, which is sensitive to substitution patterns.

C-Cl Stretch : The carbon-chlorine bond vibration is also Raman active and can be used for confirmation of the halogen's presence.

Together, FTIR and FT-Raman provide a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete atomic connectivity of an organic molecule in solution. It provides information on the chemical environment, number, and connectivity of ¹H (proton), ¹³C, and other magnetically active nuclei like ¹⁵N.

For 2-Chloro-5-nitropyrimidine (C₄H₂ClN₃O₂), the expected NMR signals would be:

¹H NMR : The molecule has two protons on the pyrimidine ring. Due to the asymmetry of the molecule, these protons are in different chemical environments and would appear as two distinct signals. Their chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

¹³C NMR : The spectrum would show four signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atom bonded to the chlorine (C2) and the carbon atoms adjacent to the nitro group and ring nitrogens would be significantly deshielded, appearing at a higher chemical shift (downfield).

¹⁵N NMR : Data for 2-Chloro-5-nitropyrimidine indicates that ¹⁵N NMR spectra have been acquired. nih.gov This technique is highly valuable for nitrogen-containing heterocycles, as it directly probes the chemical environment of the nitrogen atoms. The spectrum would be expected to show three distinct signals: one for each of the two ring nitrogens and one for the nitrogen in the nitro group, each with a characteristic chemical shift.

Mass Spectrometry (MS) for Product Identification

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

For 2-Chloro-5-nitropyrimidine, GC-MS analysis has been performed. nih.gov The data reveals a key peak that is crucial for confirming the compound's identity.

| Technique | Observed Peak (m/z) | Interpretation | Reference |

|---|---|---|---|

| GC-MS | 159 | Molecular Ion [M]⁺ | nih.gov |

The observed molecular ion peak at m/z 159 is consistent with the molecular weight of 2-Chloro-5-nitropyrimidine (159.53 g/mol ), confirming the elemental composition of the molecule. The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides definitive proof of the structure in the solid state. wikipedia.org This technique determines the precise spatial arrangement of atoms within a crystal lattice, yielding exact bond lengths, bond angles, and details of intermolecular interactions. The crystal structure of 2-Chloro-5-nitropyrimidine has been determined, and its data is available through the Cambridge Crystallographic Data Centre (CCDC Number: 673020). nih.gov

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure reveals how individual molecules pack together in the solid state. This packing is governed by a variety of non-covalent intermolecular interactions, which dictate the material's bulk properties. For a molecule like 2-Chloro-5-nitropyrimidine, several types of interactions are expected to be significant:

Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the nitro group or the nitrogen atoms of the pyrimidine ring.

π-π Stacking : The electron-deficient pyrimidine ring can engage in stacking interactions with neighboring rings. These interactions are crucial in organizing the molecules into columns or layers.

Detailed analysis of the crystal structure of the related compound 2-Chloro-5-nitropyridine (B43025) shows that adjacent molecules interact via short Cl···O contacts to form chains, which are then consolidated into layers by C-H···O interactions. researchgate.netnih.gov A similar packing motif driven by these directional interactions would be anticipated in the crystal structure of 2-Chloro-5-nitropyrimidine.

Conformational Analysis in the Crystalline State

Extensive searches for "5-Chloro-2-nitropyrimidine" (CAS Number: 52092-47-4), including terms such as "crystal structure," "X-ray crystallography," and "conformational analysis," did not yield any published studies detailing its solid-state structure. While crystallographic data is available for its isomer, 2-chloro-5-nitropyridine (CAS Number: 4548-45-2), this information is not applicable to the specifically requested compound.

Therefore, it is not possible to provide detailed research findings, data tables on crystal structure, bond lengths, bond angles, or a discussion on the molecular conformation of this compound in the crystalline state at this time.

Research Applications and Derivatization Strategies of 5 Chloro 2 Nitropyrimidine

Role in the Synthesis of Biologically Active Scaffolds for Research

5-Chloro-2-nitropyrimidine is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of more complex molecules, particularly those with potential biological activity. Its reactivity is primarily dictated by the presence of two key functional groups: the chloro group at the 5-position and the nitro group at the 2-position, both of which activate the pyrimidine (B1678525) ring for nucleophilic substitution reactions. This reactivity makes it a valuable precursor for creating diverse molecular scaffolds for research in medicinal chemistry.

Precursor to Substituted Pyrimidine and Purine (B94841) Derivatives

The chemical structure of this compound allows it to be an effective precursor for a variety of substituted pyrimidine derivatives. The chlorine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 5-position. This reaction is fundamental to building more elaborate pyrimidine-based molecules.

Furthermore, this compound can be utilized in the construction of purine analogues. The pyrimidine ring serves as the foundation, and subsequent chemical transformations can be employed to build the fused imidazole (B134444) ring, characteristic of the purine scaffold. This multi-step synthesis strategy often involves the introduction of an amino group at an adjacent position on the pyrimidine ring, followed by cyclization to form the bicyclic purine system.

Building Block for Heterocyclic Drug Discovery Research

The pyrimidine nucleus is a common feature in many biologically active compounds and approved drugs. Consequently, this compound is a valuable building block in heterocyclic drug discovery, providing a platform for the synthesis of novel therapeutic agents. The ability to readily modify its structure allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.

Pyrimidine derivatives have been recognized for their potential as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COX-1 and COX-2). While direct synthesis examples starting from this compound are not extensively detailed in the provided search results, the general importance of the pyrimidine scaffold in anti-inflammatory drug design is well-established. For instance, various pyrimidine analogs have been synthesized and shown to suppress the production of pro-inflammatory mediators. The functional handles on this compound make it a suitable starting point for creating libraries of compounds to be screened for anti-inflammatory activity.

The pyrimidine scaffold is a key component in numerous anti-cancer drugs, and significant research has focused on synthesizing new derivatives with improved efficacy. This compound can be used as a starting material to generate novel compounds for anti-cancer research. For example, a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives were synthesized, and their antiproliferative activities were evaluated against various human cancer cell lines. In one study, a 7-chloro-substituted thiazolo[4,5-d]pyrimidine derivative proved to be the most active among the newly synthesized compounds. The synthesis of such compounds often involves multi-step reactions where the pyrimidine ring, derived from a precursor like this compound, is a core structural element.

Table 1: Examples of Biologically Active Scaffolds Derived from Pyrimidine Precursors

| Scaffold Class | Therapeutic Target/Activity | Key Synthesis Feature |

| Thiazolo[4,5-d]pyrimidines | Anti-cancer | Cyclization onto a substituted pyrimidine ring |

| Pyrano[2,3-d]pyrimidines | Anti-inflammatory (COX-2 inhibition) | Multi-component condensation reactions |

| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory (COX inhibition) | Construction of a fused pyrazole (B372694) ring |

Chloropyrimidines have been identified as a class of compounds with potential antimicrobial activity. The synthesis of pyrimidine derivatives to act against various pathogens is an active area of research. Studies have described the synthesis and evaluation of pyrimidine derivatives with appended aryl, heteroaryl, and alkylthio substituents, which have shown in vitro activity against bacteria, including Mycobacterium tuberculosis. This compound serves as a key intermediate for introducing the necessary diversity at various positions on the pyrimidine ring to develop potent antimicrobial agents. For instance, sulfonamides incorporating a pyrimidine moiety have been synthesized and tested for their activity against Gram-positive and Gram-negative bacteria.

Cytokines are key mediators of the inflammatory response, and their inhibition is a therapeutic strategy for various inflammatory diseases. The synthesis of small molecules that can modulate cytokine production is a significant goal in medicinal chemistry. Thienopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines. The synthesis of these complex heterocyclic systems can originate from functionalized pyrimidine precursors. By using this compound, chemists can introduce specific side chains and functional groups that may interact with the biological targets responsible for cytokine production, leading to the discovery of new cytokine inhibitors.

Intermediate for Agrochemical Synthesis Research

This compound serves as a versatile precursor in the synthesis of more complex molecules, leveraging the reactivity of its distinct functional groups. The pyrimidine core, activated by both a nitro and a chloro substituent, is a key structural motif in various biologically active compounds. Its utility in agrochemical research stems from its potential to be elaborated into a variety of derivatives.

Formulation of Herbicides and Fungicides

While specific commercial agrochemicals derived directly from this compound are not extensively documented in readily available literature, the broader class of substituted pyrimidines is of significant interest in herbicide and fungicide development. The pyrimidine scaffold is a core component of several established and experimental agrochemicals. For instance, research into aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, has included the synthesis of derivatives containing a pyrimidinyloxy moiety. researchgate.net These synthetic strategies often rely on the functionalization of the pyrimidine ring to modulate the biological activity and selectivity of the final compound. researchgate.net The presence of reactive sites on this compound, such as the chlorine atom and the nitro group, provides synthetic handles for creating diverse libraries of compounds for screening as potential herbicides or fungicides.

Development of Plant Growth Regulators

The scientific literature does not prominently feature this compound as a key intermediate in the development of plant growth regulators (PGRs). PGRs are chemical compounds used to modify plant growth, such as suppressing shoot elongation, increasing branching, or promoting flowering. ontario.camsu.edu These regulators are typically classified into groups like auxins, gibberellins, and cytokinins, each with specific physiological effects. ontario.caphytotechlab.com The development of novel PGRs often involves the synthesis and screening of compounds that can mimic or interfere with the action of natural plant hormones. ahdb.org.uk

Strategies for Functional Group Transformations

The chemical utility of this compound is largely defined by the distinct reactivity of its chlorine and nitro functional groups. These groups can be modified with high selectivity, allowing for the stepwise construction of more complex molecular frameworks.

Selective Substitution of the Chlorine Atom

The chlorine atom at the 2-position of the 5-nitropyrimidine (B80762) ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the adjacent nitro group and the ring nitrogen atoms, which stabilize the intermediate Meisenheimer complex.

Research on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, demonstrates this reactivity clearly. In these studies, the chlorine atom at position 4 is readily displaced by primary amines under mild conditions to form the corresponding 4-alkylamine-5-nitropyrimidine derivatives. chemrxiv.org Unexpectedly, this initial substitution was often followed by a second substitution of the alkoxy group, leading to symmetric 4,6-disubstituted pyrimidines. chemrxiv.org This work underscores the high reactivity of the chloro position in nitropyrimidines toward nucleophiles.

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary Amines (e.g., N-benzylamine) | 6-alkoxy-4-alkylamine-5-nitropyrimidine (intermediate) | chemrxiv.org |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary Amines (various) | Symmetric 4,6-dialkylamino-5-nitropyrimidine (final) | chemrxiv.org |

| 5-chloro-2,4,6-trifluoropyrimidine | Nitrogen Nucleophiles | Mixture of 2- and 4-substituted amino-pyrimidines | beilstein-journals.org |

Regioselective Reduction of the Nitro Group

The regioselective reduction of the nitro group to a primary amine is a crucial transformation that opens up further derivatization possibilities, such as amide bond formation or the construction of fused heterocyclic rings. A key challenge is to achieve this reduction without affecting the chlorine substituent via hydrodehalogenation.

Several methods are available for the chemoselective reduction of aromatic nitro groups. wikipedia.org

Catalytic Hydrogenation: Using catalysts like Raney nickel is often preferred over palladium on carbon (Pd/C) for substrates containing aromatic halides, as it can minimize dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron powder in acetic acid or tin(II) chloride (SnCl₂) provide mild conditions for reducing nitro groups while leaving other reducible functionalities, including halogens, intact. commonorganicchemistry.com

Iron Catalysis with Silanes: Modern methods employing iron(III) catalysts in combination with silane (B1218182) reducing agents, like phenylsilane (B129415) (H₃SiPh), have shown high chemoselectivity for nitro group reduction, tolerating a wide array of sensitive functional groups, including aryl halides. nih.govresearchgate.net

| Reagent/System | Key Advantage | Reference |

|---|---|---|

| H₂ + Raney Nickel | Reduces nitro groups with less risk of dehalogenation compared to Pd/C. | commonorganicchemistry.com |

| Fe / Acetic Acid | Mild conditions, tolerates other reducible groups. | commonorganicchemistry.com |

| SnCl₂ (Tin(II) chloride) | Mild method, compatible with many functional groups. | commonorganicchemistry.com |

| Iron Catalyst + Silane (e.g., H₃SiPh) | High chemoselectivity, tolerates aryl halides, ketones, and esters. | nih.govresearchgate.net |

Incorporation into Complex Molecular Architectures via Multi-Step Synthesis

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex target molecules from simpler starting materials. msu.edumedium.com this compound is a valuable building block for such sequences due to the potential for orthogonal functionalization of its chloro and nitro groups.

A prime example of this strategy is its use as a precursor for the synthesis of purine derivatives. A designed synthetic pathway involved the initial nucleophilic substitution of the chlorine atom with an amine, followed by the reduction of the nitro group to an amine. chemrxiv.org This resulting 2,5-diaminopyrimidine (B1361531) derivative would then be poised for a subsequent cyclization reaction to form the fused imidazole ring, completing the purine scaffold. chemrxiv.org Although the initial step in this specific research led to an unexpected disubstitution, the underlying strategy highlights how this compound can be incorporated into a multi-step sequence to build more complex and biologically relevant heterocyclic systems. chemrxiv.orgyoutube.com

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthesis Methodologies

The synthesis of pyrimidine (B1678525) derivatives, including 5-Chloro-2-nitropyrimidine, has traditionally relied on methods that often involve hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in The future of synthesizing and functionalizing this compound is increasingly tied to the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. researchgate.net

Key emerging trends in this area include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. bohrium.com The development of novel MCRs for pyrimidine synthesis is a major focus, offering a sustainable route to diverse derivatives. nih.govresearchgate.net

Use of Greener Solvents: Research is shifting away from conventional volatile organic compounds towards more benign alternatives. Water, supercritical CO2, and bio-based solvents are being explored for pyrimidine synthesis. mdpi.comnih.gov For instance, magnetized deionized water has been successfully used as a green solvent for the catalyst-free synthesis of related pyrimidine structures. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are gaining prominence. rasayanjournal.co.inmdpi.com These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. benthamscience.com Microwave irradiation, in particular, has been highlighted as a sustainable technology for the efficient production of bioactive pyrimidine compounds. benthamscience.com

Catalyst Innovation: The focus is on developing reusable and non-toxic catalysts. rasayanjournal.co.in Nano-catalysts, such as nano-SiO2 and ZnO nano-powders, have been shown to be effective in one-pot syntheses of pyrimidine derivatives under green conditions. researchgate.net Biocatalysis, using enzymes, represents another frontier, offering high selectivity and mild reaction conditions. mdpi.com

These sustainable approaches not only address environmental concerns but also offer economic benefits through increased efficiency and reduced waste management costs. rasayanjournal.co.in

Exploration of Novel Catalytic Transformations and Reactivity Patterns

While this compound is a well-established substrate for nucleophilic aromatic substitution (SNAr) reactions, future research is aimed at uncovering more sophisticated catalytic methods to functionalize this core. The high reactivity of the C-Cl bond, activated by the electron-withdrawing nitro group, makes it a prime candidate for a variety of cross-coupling and functionalization reactions.

Emerging research directions include:

Advanced Catalytic Systems: Transition metal catalysis (e.g., using palladium, copper, nickel, iron, and cobalt) is a cornerstone of modern organic synthesis. citedrive.com There is significant potential in applying novel catalysts, such as ternary nitrides (e.g., Co3Mo3N), to mediate new transformations of this compound. rsc.org These could enable reactions that are not feasible with traditional methods, such as direct C-H functionalization at other positions on the pyrimidine ring.

Understanding Reactivity in Complex Systems: Studies on the SNAr reactions of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles have revealed complex reactivity patterns. For instance, kinetic studies with primary and secondary alicyclic amines have sparked discussions about concerted versus stepwise reaction mechanisms. researchgate.net Further research is needed to elucidate the role of intramolecular hydrogen bonding and solvent effects in modulating the reactivity of the substrate and the attacking nucleophile. researchgate.netrsc.org

Selective Functionalization: A significant challenge and area of future research is the selective functionalization of polysubstituted pyrimidines. For example, in systems like 6-alkoxy-4-chloro-5-nitropyrimidines, unexpected reactivity has been observed where alkoxy groups are displaced in preference to the chlorine atom, a phenomenon influenced by the formation of pre-reactive molecular complexes. ugr.esrsc.org Developing catalytic systems that can precisely control which leaving group is substituted will be crucial for building complex molecular architectures.

Reductive Functionalization: Exploring the reductive functionalization of the nitro group in concert with catalysis at the chloro-position could provide access to a new chemical space of amino-substituted pyrimidines. rsc.org Catalysts that can selectively reduce the nitro group without affecting the chloro-substituent or the pyrimidine ring are of particular interest.

The table below summarizes some catalytic systems being explored for the synthesis and functionalization of pyrimidine derivatives, which could be applicable to this compound.

| Catalyst Type | Example | Application in Pyrimidine Synthesis | Potential Advantage |

|---|---|---|---|

| Heterogeneous Nano-catalyst | nano-SiO2 | One-pot, three-component synthesis of pyrano[2,3-d]pyrimidines in water. researchgate.net | Reusable, non-toxic, efficient in green solvents. |

| Base Catalyst | Choline Hydroxide | [3+3] annulation-oxidation for substituted pyrimidines. mdpi.com | Green, recyclable, acts as both catalyst and reaction medium. mdpi.com |

| Transition Metal Catalyst | Copper | [2+2+2] cyclization of ketones and nitriles. mdpi.com | Broad substrate scope and good functional group tolerance. mdpi.com |

| Pincer Complex | PN5P-Ir-pincer complexes | Multicomponent synthesis from amidines and alcohols. nih.gov | High regioselectivity and efficiency, uses biomass-derivable feedstocks. nih.gov |

Advanced Computational Modeling for Predictive Molecular Design and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. mdpi.commdpi.com This approach allows researchers to move beyond trial-and-error experimentation towards a more rational, design-led approach.

Future trends in this domain involve:

Mechanism Elucidation: DFT calculations are being used to provide deep insights into reaction mechanisms. For SNAr reactions involving 2-chloro-5-nitropyrimidine, computational studies have helped to characterize transition states and Meisenheimer complexes, explaining unexpected experimental outcomes, such as the preferential substitution of alkoxy groups over chlorine. rsc.orgugr.esrsc.org

Predicting Reactivity: Global and local reactivity descriptors derived from DFT, such as HOMO-LUMO energy gaps, chemical hardness, and Fukui functions, can predict the most reactive sites within a molecule. mdpi.comresearchgate.net For this compound and its derivatives, these calculations can guide the design of reactions by identifying which positions are most susceptible to nucleophilic or electrophilic attack. mdpi.com

Virtual Screening and Molecular Design: Before synthesis, computational models can predict the properties of novel derivatives. By modeling the interaction of virtual compounds with biological targets (molecular docking), researchers can prioritize the synthesis of molecules with the highest potential for desired biological activity, saving significant time and resources. mdpi.com

Reaction Optimization: Computational models can be used to screen for optimal reaction conditions, such as solvent and catalyst choice, by calculating reaction energy barriers. This can accelerate the development of more efficient and selective synthetic protocols.

The table below outlines key DFT-derived descriptors and their utility in studying this compound.

| Descriptor | Definition | Application to this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MESP) | Represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifies electron-rich (e.g., nitrogen atoms) and electron-poor (e.g., carbon attached to chlorine) sites. mdpi.com |

| Fukui Functions | Measures the change in electron density at a specific point when the total number of electrons changes. | Precisely identifies the atoms most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com |

| Transition State (TS) Analysis | Calculation of the structure and energy of the highest point on the reaction pathway. | Elucidates reaction mechanisms (e.g., SNAr) and explains selectivity and reaction rates. rsc.org |

Integration with High-Throughput Experimentation for Accelerated Discovery

High-Throughput Experimentation (HTE) is a paradigm shift in chemical research, employing automation and miniaturization to perform a large number of experiments in parallel. nih.gov This approach is poised to significantly accelerate the discovery and optimization of reactions involving this compound and its derivatives.